

2-Methyltetrahydrofuran-3-one in food and flavor chemistry

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Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-3-one

Cat. No.: B1294639

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An In-Depth Technical Guide to **2-Methyltetrahydrofuran-3-one** in Food and Flavor Chemistry

Introduction

2-Methyltetrahydrofuran-3-one (also known as coffee furanone) is a significant heterocyclic volatile compound that contributes to the desirable aroma and flavor of a wide variety of cooked and roasted foods.^{[1][2][3]} Its characteristic sweet, caramel-like, and nutty aroma profile makes it a valuable ingredient in the flavor and fragrance industry.^[4] This technical guide provides a comprehensive overview of the chemical and physical properties, natural occurrence, sensory characteristics, formation pathways, and analytical methodologies related to **2-Methyltetrahydrofuran-3-one**. It is intended for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and drug development.

Chemical and Physical Properties

2-Methyltetrahydrofuran-3-one is a colorless to pale yellow liquid with a distinct aroma.^[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **2-Methyltetrahydrofuran-3-one**

Property	Value	Reference(s)
Chemical Name	2-Methyltetrahydrofuran-3-one	[5]
Synonyms	Coffee furanone, 2-Methyloxolan-3-one	[5]
CAS Number	3188-00-9	[6]
Molecular Formula	C ₅ H ₈ O ₂	[6]
Molecular Weight	100.12 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	139 °C	[4]
Density	1.034 g/mL at 25 °C	[2]
Refractive Index	1.4290–1.4304 at 20°C	[2]
Flash Point	38-40 °C	[2]
Solubility	Soluble in ethanol and other organic solvents.	[1]

Natural Occurrence in Food

2-Methyltetrahydrofuran-3-one is a naturally occurring compound formed during the thermal processing of food. It has been identified in a variety of products, as listed in Table 2. Quantitative data on its concentration in many foods is limited in the available literature.

Table 2: Natural Occurrence of **2-Methyltetrahydrofuran-3-one** in Food Products

Food Product	Reference(s)
Coffee (roasted)	[1] [2] [3]
Bread	[1]
Roasted Almonds	[2] [3]
Roasted Filberts	[2] [3]
Beer	[2] [3] [7]
Rum	[1] [2] [3]
Cocoa	[1]
Pork	[1]
Beef	[7]
Potato Chips	[2] [3]
Soy Sauce	[2] [3]
Dried Scallops	[2] [3]
Guava	[1]
Mushrooms	[1]
Onions	[1]
Tomatoes	[1]
Cherimoya	[7]
Allium species	[7]
Beans	[7]

Sensory Profile and Thresholds

The sensory characteristics of **2-Methyltetrahydrofuran-3-one** are a key aspect of its importance in food.

Aroma and Flavor Profile: It is described as having a sweet, caramel-like aroma with nutty and bready undertones.[\[1\]](#)[\[4\]](#) Some sources also describe a buttery top note and a slightly astringent, creamy almond nuance.[\[2\]](#)[\[3\]](#)

Sensory Thresholds: Precise odor and taste detection thresholds for **2-Methyltetrahydrofuran-3-one** in water are not widely reported in the available scientific literature. However, its high impact on flavor suggests a low threshold. Recommended usage levels in flavorings can provide some context for its potency.

Table 3: Sensory Profile and Recommended Usage Levels of **2-Methyltetrahydrofuran-3-one**

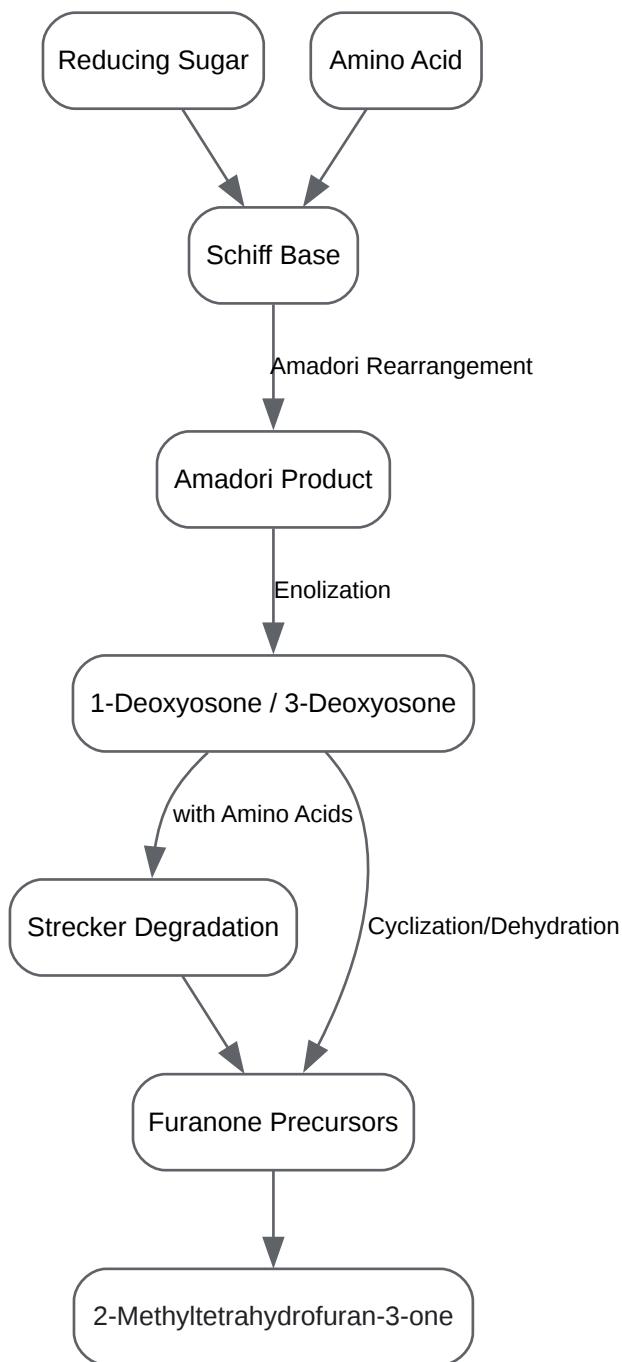
Parameter	Description	Reference(s)
Odor Profile	Sweet, caramel, nutty, bready, buttery	[1] [2] [3] [4]
Taste Profile	Nutty, astringent, creamy almond nuance	[2] [3]
Recommended Usage in Flavors	Varies by application, e.g., up to 5000 ppm in roast beef flavors, 2000 ppm in coffee and chocolate flavors, and lower levels in other products.	[8] [9]

Formation Pathways

The primary route for the formation of **2-Methyltetrahydrofuran-3-one** in food is the Maillard reaction.

The Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[\[10\]](#) This reaction is responsible for the development of color and a myriad of flavor compounds in cooked foods. The formation of furanones, including **2-Methyltetrahydrofuran-3-one**, is a known outcome of the Maillard reaction.[\[2\]](#)[\[3\]](#) The general pathway involves the condensation of a sugar and an amino acid, followed by a series of rearrangements, degradations, and cyclizations.



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A simplified schematic of the Maillard reaction leading to furanone formation.

Role of Thiamine

Studies have indicated that the thermal degradation of thiamine (Vitamin B1) can be a significant pathway for the formation of **2-Methyltetrahydrofuran-3-one**, particularly in the presence of reducing sugars and amino acids like cysteine.[\[1\]](#)[\[2\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and sensory analysis of **2-Methyltetrahydrofuran-3-one**.

Laboratory Synthesis

The following protocol is based on the condensation of ethyl lactate and methyl methacrylate.

[1]

Objective: To synthesize **2-Methyltetrahydrofuran-3-one**.

Materials:

- Three-necked flask (1000 mL)
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice-salt bath
- Sodium hydride (NaH)
- 1,2-Dioxolane (anhydrous)
- Ethyl lactate
- Methyl methacrylate
- Dimethyl sulfoxide (DMSO)
- 5% Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate

- Sodium hydroxide solution

Procedure:

Step 1: Synthesis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one

- To a three-necked flask, add 4.8 g (0.2 mol) of sodium hydride and 200 mL of 1,2-dioxolane.
- Under vigorous stirring, slowly add 25.0 g (0.21 mol) of ethyl lactate at room temperature until the evolution of hydrogen gas ceases.
- Cool the reaction flask with an ice bath.
- Add a solution of 21.0 g (0.24 mol) of methyl methacrylate in 30 mL of DMSO.
- Stir for 15 minutes, then remove the ice bath and continue stirring at room temperature for 2 hours.
- Pour the reaction mixture into a cold 5% H_2SO_4 solution.
- Extract the aqueous phase with petroleum ether.
- Wash the ether layer with a saturated saline solution until neutral.
- Dry the organic layer with anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and collect the residue by vacuum distillation to obtain 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.

Step 2: Hydrolysis and Decarboxylation

- In a 1000 mL three-necked flask, add the 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one obtained in Step 1, 5 times its amount of 5% hydrochloric acid, and a suitable amount of acetic acid.
- Heat the mixture under reflux until hydrolysis is complete.

- Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
- Extract the product with ethyl acetate.
- Dry the ethyl acetate layer with anhydrous sodium sulfate.
- Evaporate the solvent and distill the residue, collecting the fraction at 138-140 °C to yield **2-Methyltetrahydrofuran-3-one**.

Isolation and Quantification from a Food Matrix (e.g., Coffee)

This protocol describes a general method for the extraction and quantification of **2-Methyltetrahydrofuran-3-one** from a solid food matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Objective: To extract and quantify **2-Methyltetrahydrofuran-3-one** in roasted coffee beans.

Materials:

- Roasted coffee beans
- Grinder
- 20 mL headspace vials with septa
- SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)
- Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)
- Sodium chloride (NaCl)
- GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

- Sample Preparation:

- Grind the roasted coffee beans to a fine powder.
- Accurately weigh a specific amount of the ground coffee (e.g., 1 g) into a 20 mL headspace vial.
- Add a known amount of the internal standard.
- Add a specific amount of NaCl (e.g., 1 g) to increase the volatility of the analytes.
- Add a small amount of distilled water (e.g., 5 mL) to form a slurry.
- Immediately seal the vial with a septum cap.

- HS-SPME Extraction:

- Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).
- Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with constant agitation.

- GC-MS Analysis:

- Desorb the extracted volatiles from the SPME fiber in the hot GC injector (e.g., at 250°C) for a set time (e.g., 5 minutes) in splitless mode.
- Separate the compounds on the GC column using a suitable temperature program.
- Detect and identify **2-Methyltetrahydrofuran-3-one** and the internal standard using the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

- Quantification:

- Prepare a calibration curve using standard solutions of **2-Methyltetrahydrofuran-3-one** with the internal standard.

- Calculate the concentration of **2-Methyltetrahydrofuran-3-one** in the coffee sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a method for the sensory evaluation of volatile compounds, including **2-Methyltetrahydrofuran-3-one**, in a food extract.

Objective: To identify and characterize the odor-active compounds in a food extract.

Materials:

- Food extract containing volatile compounds
- GC-O system with a sniffing port
- Trained sensory panel (at least 6-8 panelists)
- Odorless air supply for the sniffing port

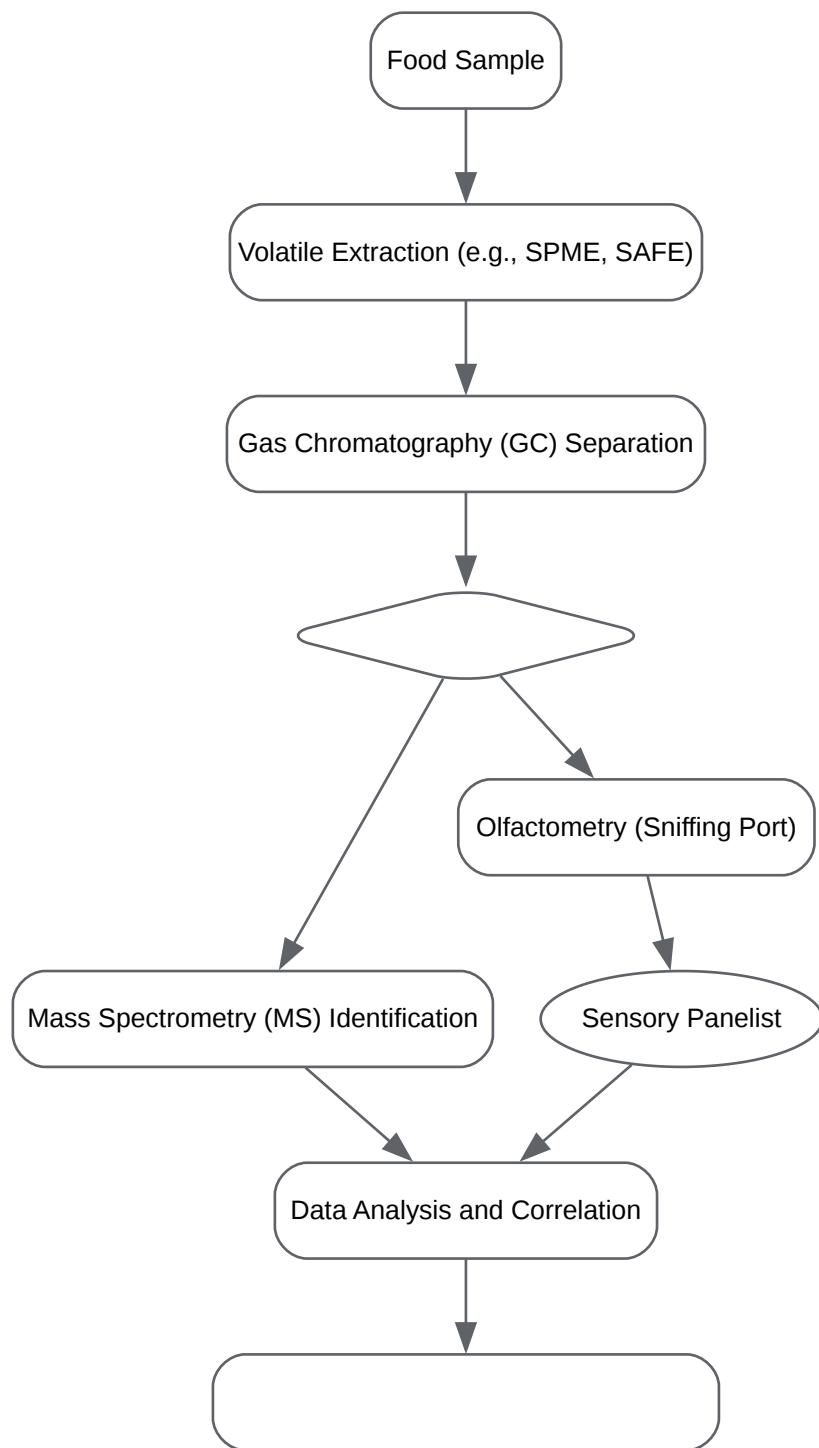
Procedure:

- **Sample Injection:** Inject a suitable amount of the food extract into the GC.
- **Chromatographic Separation:** Separate the volatile compounds on the GC column.
- **Effluent Splitting:** The effluent from the column is split between a chemical detector (e.g., mass spectrometer) and the sniffing port.
- **Olfactometry:**
 - A trained panelist sniffs the effluent at the sniffing port.
 - The panelist records the retention time, provides a descriptor for any detected odor, and rates its intensity on a scale.

- Data Analysis: The olfactometry data from all panelists are combined to create an aromagram, which shows the odor-active regions of the chromatogram. The corresponding peaks can then be identified by the mass spectrometer.

Analytical and Sensory Evaluation Workflow

The analysis of volatile flavor compounds like **2-Methyltetrahydrofuran-3-one** typically involves a combination of instrumental and sensory techniques.



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A typical workflow for the analysis of volatile flavor compounds using GC-MS/O.

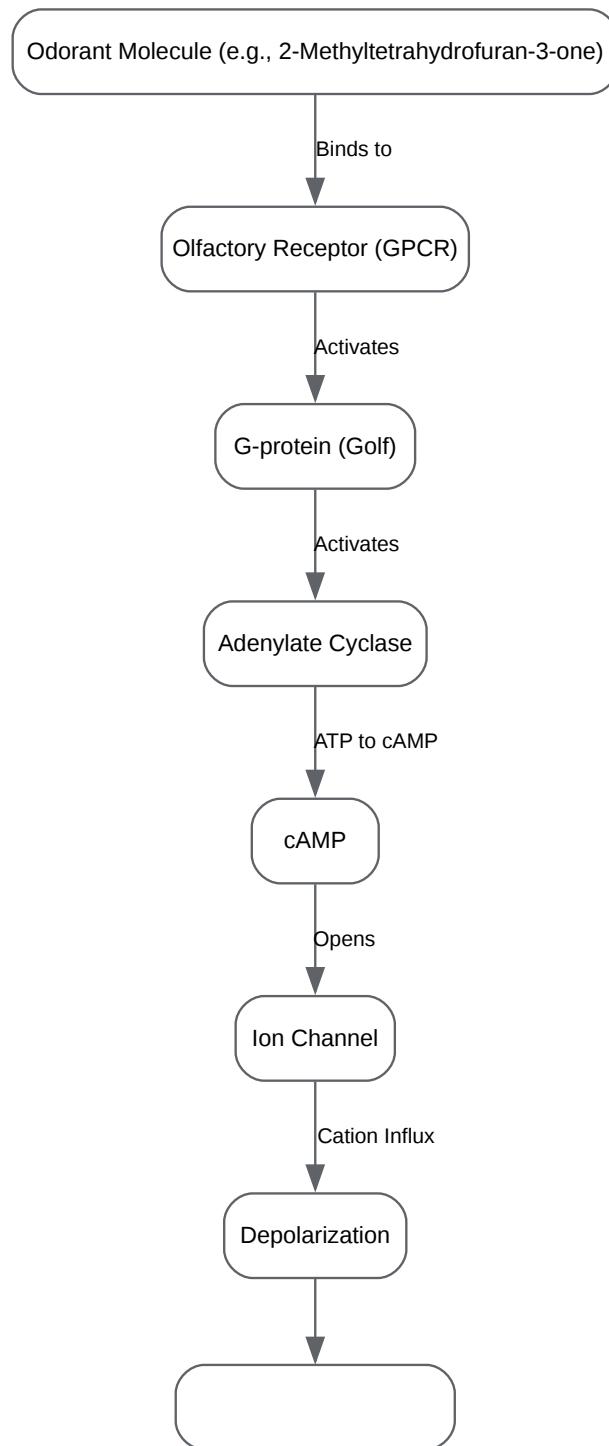
Biological Perception and Signaling Pathways

The perception of **2-Methyltetrahydrofuran-3-one** involves both the sense of smell (olfaction) and taste (gustation).

Olfactory Perception

The detection of volatile compounds like **2-Methyltetrahydrofuran-3-one** begins with their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant to an OR triggers a signaling cascade that ultimately leads to the generation of an action potential in the olfactory neuron, which is transmitted to the brain for interpretation.

While the general mechanism of olfaction is well-understood, the specific olfactory receptors that bind to **2-Methyltetrahydrofuran-3-one** have not yet been deorphanized in the scientific literature.



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A generalized olfactory signal transduction pathway.

Taste Perception

The taste of **2-Methyltetrahydrofuran-3-one**, often described as having sweet and nutty nuances, is perceived by taste receptors on the tongue. Sweet and umami tastes are typically mediated by GPCRs of the T1R family. The binding of a tastant to these receptors initiates a signaling cascade involving G-proteins (like gustducin), leading to the release of neurotransmitters that signal to the brain. The specific taste receptors for **2-Methyltetrahydrofuran-3-one** have not been identified.

Applications in the Food and Flavor Industry

Due to its pleasant and complex aroma profile, **2-Methyltetrahydrofuran-3-one** is widely used as a flavor ingredient in a variety of food products, including:

- Bakery and Confectionery: To impart a baked, caramel, or nutty flavor.[2][3]
- Beverages: In coffee, cocoa, and alcoholic beverages like rum to enhance the roasted and sweet notes.[2][3]
- Savory Products: In meat, particularly beef and pork flavors, to add complexity and roasted notes.[2][3][8][9]
- Dairy Products: To contribute to the flavor of certain dairy products.[2][3]

Conclusion

2-Methyltetrahydrofuran-3-one is a key aroma compound with a significant impact on the flavor of many thermally processed foods. Its formation via the Maillard reaction and its complex sensory profile make it a subject of great interest in food and flavor chemistry. While its presence in various foods is well-documented, further research is needed to quantify its concentration in a wider range of products, determine its precise sensory thresholds, and identify the specific olfactory and taste receptors responsible for its perception. A deeper understanding of these aspects will enable better control of flavor formation in food processing and more precise application in flavor creation.

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